molecular formula C14H14Cl3NO B2938228 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride CAS No. 1049784-98-6

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride

Cat. No.: B2938228
CAS No.: 1049784-98-6
M. Wt: 318.62
InChI Key: FPSBSVIZCVNKAN-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO·HCl and a molecular weight of 318.63 g/mol. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Direct Chlorination: Chlorination of 2-(4-chloro-2,6-dimethylphenoxy)aniline using chlorine gas in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Reacting 2-(4-chloro-2,6-dimethylphenoxy)aniline with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the chlorination of the precursor aniline derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding nitro derivative.

  • Reduction: Reduction reactions can reduce the nitro group to an amine group.

  • Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline nitro derivative.

  • Reduction: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline amine derivative.

  • Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-(4-Chloro-2,6-dimethylphenoxy)aniline: Lacks the additional chlorine atom on the benzene ring.

  • 5-Chloro-2-(2,6-dimethylphenoxy)aniline: Lacks the chlorine atom on the phenyl group.

  • 2-(4-Chloro-2,6-dimethylphenoxy)aniline hydrochloride: Similar structure but without the additional chlorine atom.

Properties

IUPAC Name

5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17;/h3-7H,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSBSVIZCVNKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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